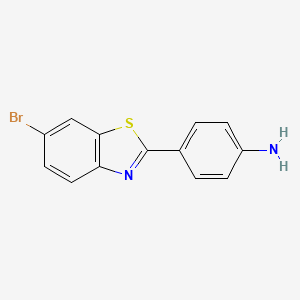

4-(6-Bromo-2-benzothiazolyl)benzenamine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRXNJALRCBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438347 | |

| Record name | 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566169-97-9 | |

| Record name | 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(6-Bromo-2-benzothiazolyl)benzenamine: Properties, Synthesis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 4-(6-Bromo-2-benzothiazolyl)benzenamine, a heterocyclic compound of significant interest in the field of medicinal chemistry and materials science. This document details the physicochemical properties, provides a putative synthesis protocol, and explores its primary biological application as an amyloid imaging agent. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Logical workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.

Core Properties and Physicochemical Data

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine | 4-(2-Benzothiazolyl)aniline | 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline |

| CAS Number | 566169-97-9[1] | 566169-98-0 | 6278-73-5[2] | 92-36-4 |

| Molecular Formula | C₁₃H₉BrN₂S[1] | C₁₄H₁₁BrN₂S | C₁₃H₁₀N₂S[2] | C₁₄H₁₂N₂S |

| Molecular Weight ( g/mol ) | 305.19[1] | 319.22 | 226.30 | 240.33[3] |

| Melting Point (°C) | Not Reported | Not Reported | 151.0-158.0[2] | 195[3] |

| Appearance | Not Reported | Not Reported | Cream to yellow powder[2] | White to Amber powder to crystal |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and ethanol. | Not Reported | Not Reported | Limited solubility in water; more soluble in organic solvents.[4] |

Synthesis and Experimental Protocols

A specific, detailed synthesis protocol for this compound is not explicitly published. However, a reliable synthetic route can be proposed based on established methods for the synthesis of 2-arylbenzothiazoles. The most common approach involves the condensation of a substituted 2-aminothiophenol (B119425) with a benzoic acid derivative, or the reaction of a substituted aniline (B41778) with a thiocyanating agent followed by cyclization. A plausible two-step synthesis starting from 4-bromoaniline (B143363) is outlined below.

Proposed Synthesis Workflow

References

An In-depth Technical Guide to 4-(6-bromo-1,3-benzothiazol-2-yl)aniline: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activities of the benzothiazole (B30560) derivative, 4-(6-bromo-1,3-benzothiazol-2-yl)aniline. Benzothiazoles are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This document outlines a probable synthetic pathway for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, details expected characterization data based on analogous compounds, and discusses its potential as an anticancer agent, including a plausible mechanism of action involving the PI3K/Akt signaling pathway. While specific experimental data for this exact molecule is limited in the public domain, this guide consolidates information from closely related structures to provide a valuable resource for researchers in the field of drug discovery and development.

Chemical Structure and Properties

The chemical structure of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline is characterized by a benzothiazole ring system linked to an aniline (B41778) moiety at the 2-position. A bromine atom is substituted at the 6-position of the benzothiazole core.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 566169-97-9 | Commercial Supplier Data |

| Molecular Formula | C₁₃H₉BrN₂S | Calculated |

| Molecular Weight | 305.20 g/mol | Calculated |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols | General knowledge of similar compounds |

| SMILES | Nc1ccc(cc1)c2nc3cc(Br)ccc3s2 | Commercial Supplier Data |

Synthesis and Experimental Protocols

Alternatively, a well-documented approach for the synthesis of similar 2-aminobenzothiazole (B30445) derivatives involves the reaction of a substituted aniline with potassium thiocyanate (B1210189) and bromine.[1] This can be adapted for the synthesis of the target molecule.

Proposed Synthetic Pathway

A probable synthetic route to obtain 4-(6-bromo-1,3-benzothiazol-2-yl)aniline is outlined below. This pathway is based on established methods for the synthesis of 2-arylbenzothiazoles.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on known procedures for similar compounds.[1]

Step 1: Synthesis of 2-amino-6-bromobenzothiazole

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-bromoaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-bromobenzothiazole.

Step 2: Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

-

Combine 2-amino-6-bromobenzothiazole (1 equivalent) and 4-aminobenzaldehyde (1.1 equivalents) in a reaction vessel.

-

Add a dehydrating agent and catalyst, such as polyphosphoric acid (PPA).

-

Heat the mixture at an elevated temperature (e.g., 120-150 °C) for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker containing ice and water.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the final product, 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Characterization Data (Expected)

No specific spectral data for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline was found in the searched literature. The following table presents expected data based on the analysis of closely related benzothiazole aniline derivatives.[2][3]

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons of the benzothiazole and aniline rings would appear as multiplets or doublets in the range of δ 7.0-8.5 ppm. The amine protons (-NH₂) would likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons would resonate in the region of δ 110-155 ppm. The carbon of the C=N bond in the thiazole (B1198619) ring is expected at a lower field. |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |

| Mass Spec (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 306.98 (for ⁷⁹Br) and 308.98 (for ⁸¹Br) would be expected. |

Biological Activity and Potential Applications

Derivatives of 2-(4-aminophenyl)benzothiazole are well-documented for their potent and selective anticancer activities against a range of human cancer cell lines, including breast, colon, and ovarian cancers.[4][5] The introduction of a bromine atom at the 6-position of the benzothiazole ring is anticipated to modulate the biological activity, potentially enhancing its potency or altering its selectivity profile.

Anticancer Activity (Hypothesized)

Based on the activity of analogous compounds, 4-(6-bromo-1,3-benzothiazol-2-yl)aniline is hypothesized to exhibit significant in vitro cytotoxic activity against various cancer cell lines. The IC₅₀ values for related 2-(4-aminophenyl)benzothiazole derivatives are often in the nanomolar to low micromolar range.

Table 3: Cytotoxicity of Structurally Related Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-Amino-3-methylphenyl)benzothiazole | MCF-7 (Breast) | 0.004 | [4] |

| 2-(4-Amino-3-chlorophenyl)benzothiazole | OVCAR-3 (Ovarian) | 0.02 | [4] |

| N-[4-(benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide | Several | Growth Inhibition | [6] |

Proposed Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition

Several studies have implicated the PI3K/Akt signaling pathway as a key target for the anticancer effects of benzothiazole derivatives. This pathway is crucial for cell proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. It is plausible that 4-(6-bromo-1,3-benzothiazol-2-yl)aniline could exert its anticancer effects through the inhibition of this pathway.

Conclusion

4-(6-bromo-1,3-benzothiazol-2-yl)aniline represents a promising scaffold for the development of novel anticancer agents. While specific experimental data for this compound is sparse, the extensive research on related 2-(4-aminophenyl)benzothiazole derivatives provides a strong rationale for its synthesis and evaluation. This technical guide offers a foundational understanding of its chemical properties, a plausible synthetic route, and a likely mechanism of action. Further research is warranted to synthesize this compound, fully characterize it, and evaluate its biological activities to ascertain its therapeutic potential. The information compiled herein serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and related benzothiazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

In-depth Technical Guide: Physicochemical Characteristics of CAS 566169-97-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the compound with CAS number 566169-97-9, chemically identified as 4-(6-Bromo-2-benzothiazolyl)benzenamine. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data on the compound's physical and chemical properties, offers detailed experimental protocols for their determination, and visually represents its known biological signaling pathways using Graphviz diagrams. The information presented herein is crucial for understanding the compound's behavior in biological systems and for guiding its potential therapeutic applications.

Introduction

CAS 566169-97-9, or this compound, is a benzothiazole (B30560) derivative that has garnered interest in biomedical research. Its core structure, featuring a substituted benzothiazole ring system, is a common motif in compounds with diverse biological activities. Notably, this compound has been investigated as a potential β-amyloid positron emission tomography (PET) tracer for the diagnosis of neurological diseases such as Alzheimer's disease.[1] Furthermore, it has demonstrated potential in photodynamic therapy (PDT) for melanoma.[1] An understanding of its physicochemical properties is fundamental to elucidating its mechanism of action, pharmacokinetics, and for the rational design of future derivatives with improved therapeutic profiles.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models due to the limited availability of comprehensive experimental data in public literature.

| Property | Value | Source |

| IUPAC Name | 4-(6-Bromobenzothiazol-2-yl)aniline | |

| CAS Number | 566169-97-9 | |

| Molecular Formula | C₁₃H₉BrN₂S | |

| Molecular Weight | 305.19 g/mol | |

| Appearance | Solid (Predicted) | |

| logP (XLogP3) | ~4.9 (for N-methylated analog) | PubChem |

| pKa (Predicted) | Basic pKa: ~3.5; Acidic pKa: ~15.0 | Predicted |

| Aqueous Solubility (Predicted) | Low | Predicted |

| Solubility in Organic Solvents | Soluble in DMSO (10 mM) | MCE |

Note: Predicted values are based on computational algorithms and should be confirmed by experimental methods.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a coupling reaction. A general procedure, adapted from the synthesis of similar benzothiazole derivatives, is as follows:

Reaction: Coupling of diazotized 2-amino-6-bromobenzothiazole (B93375) with a suitable aromatic precursor.

Procedure:

-

Diazotization: 2-amino-6-bromobenzothiazole is dissolved in an appropriate acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Coupling: The diazonium salt solution is then slowly added to a solution of the coupling partner (e.g., aniline) in a suitable solvent. The reaction mixture is stirred at low temperature for a specified period.

-

Work-up: The reaction is quenched, and the pH is adjusted to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[2]

Characterization:

-

Melting Point: Determined using a standard melting point apparatus.

-

Elemental Analysis: To confirm the elemental composition (C, H, N, S, Br).

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To elucidate the chemical structure.

-

FT-IR: To identify functional groups.

-

Mass Spectrometry: To confirm the molecular weight.[2]

-

Determination of n-Octanol/Water Partition Coefficient (logP)

The Shake-Flask Method is the gold standard for experimental logP determination.

Procedure:

-

Solvent Saturation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known concentration of this compound is dissolved in one of the pre-saturated phases (typically n-octanol).

-

Partitioning: A measured volume of the sample solution is mixed with a measured volume of the other pre-saturated phase in a flask.

-

Equilibration: The flask is shaken at a constant temperature until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a common and accurate method for pKa determination.

Procedure:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Determination of Aqueous Solubility

The shake-flask method is also a reliable method for determining thermodynamic aqueous solubility.

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Solubility Value: The determined concentration represents the aqueous solubility of the compound at that temperature.

Biological Signaling Pathways

This compound has been implicated in two primary biological contexts: as a PET tracer for β-amyloid plaques and in photodynamic therapy for melanoma. The following sections and diagrams illustrate the proposed mechanisms of action.

Binding to β-Amyloid Plaques

As a PET tracer, the compound is designed to cross the blood-brain barrier and selectively bind to β-amyloid plaques, which are a hallmark of Alzheimer's disease. This binding allows for the in vivo visualization and quantification of these plaques. The interaction is thought to be a non-covalent binding event.

Photodynamic Therapy in Melanoma

In the context of photodynamic therapy, this compound acts as a photosensitizer. Upon activation by Ultraviolet A (UVA) light, it generates reactive oxygen species (ROS), which in turn induce apoptosis (programmed cell death) in melanoma cells. This process involves the activation of key apoptotic signaling cascades.

Conclusion

This compound (CAS 566169-97-9) is a molecule with significant potential in both diagnostic and therapeutic applications. Its physicochemical properties, particularly its lipophilicity, are key to its ability to cross the blood-brain barrier, while its photosensitive nature underpins its utility in photodynamic therapy. The experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of this and similar compounds. The signaling pathway diagrams provide a visual representation of its current understanding in key biological processes. Further experimental validation of the predicted physicochemical parameters and a more detailed elucidation of its signaling pathways will be crucial for its continued development and potential clinical translation.

References

Navigating the Therapeutic Potential of 4-(6-Bromo-2-benzothiazolyl)benzenamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole (B30560) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This technical guide delves into the biological landscape of a specific derivative, 4-(6-Bromo-2-benzothiazolyl)benzenamine. While direct and extensive research on this particular molecule is limited in the public domain, this paper aims to provide a comprehensive overview by examining the activities of structurally related compounds. By analyzing the biological impact of the 2-aminophenyl-benzothiazole core and the influence of the 6-bromo substitution, we can infer the potential therapeutic avenues for the title compound.

Antitumor Activity: A Promising Frontier

Derivatives of 2-(4-aminophenyl)benzothiazole have demonstrated potent and selective in vitro antitumor activity, particularly against human breast cancer cell lines. The parent molecule of this class exhibits inhibitory activity in the nanomolar range.[1] The introduction of substituents on the benzothiazole ring and the 2-phenyl ring has been a key strategy in enhancing this potency.

In Vitro Efficacy

Studies on a panel of human breast cancer cell lines, including both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-), have revealed that 2-(4-aminophenyl)benzothiazoles can induce a biphasic dose-response relationship.[1][2] Notably, certain substitutions on the 2-phenyl ring, such as a 3'-methyl or 3'-halogen, have been shown to enhance the cytotoxic potency, extending their activity to other cancer cell lines, including ovarian, lung, and renal.[1] While specific data for the 6-bromo derivative is not available, the presence of a halogen on the benzothiazole ring is a common feature in many biologically active molecules.

Table 1: In Vitro Antiproliferative Activity of Selected 2-(4-Aminophenyl)benzothiazole Analogs

| Compound | Substitution | Cell Line | IC50 (µM) | Reference |

| 5a (Parent) | None | MCF-7 | Biphasic (nM range) | [1] |

| 5a (Parent) | None | MDA 468 | Biphasic (nM range) | [1] |

| 9a | 3'-Methyl | Various | Potent (pM-nM) | [1] |

| 9c | 3'-Bromo | Various | Potent (pM-nM) | [1] |

| 9f | 3'-Iodo | Various | Potent (pM-nM) | [1] |

| 9i | 3'-Chloro | Various | Potent (pM-nM) | [1] |

Note: Data for this compound is not available. The table presents data for structurally related compounds to infer potential activity.

In Vivo Studies

In vivo evaluation of potent 2-(4-aminophenyl)benzothiazole analogs in nude mice bearing human mammary carcinoma xenografts has shown significant growth inhibition against both ER+ and ER- tumors.[1] This suggests that the antitumor effect is not solely dependent on the estrogen receptor pathway.

Postulated Mechanism of Action

The precise mechanism of action for 2-(4-aminophenyl)benzothiazoles remains to be fully elucidated.[1] However, their unique profile of growth inhibition, when compared to standard antitumor agents, suggests a novel mode of action.[2] Studies have indicated that these compounds can perturb the cell cycle, with observations of G2/M phase accumulation in certain breast cancer cell lines.[2] The interaction with DNA, specifically binding within the minor groove, has also been proposed for some benzothiazole derivatives, potentially interfering with DNA replication and transcription.[3]

Caption: Postulated signaling pathway for antitumor activity.

Antimicrobial Potential

Benzothiazole derivatives are well-recognized for their broad-spectrum antimicrobial properties.[3][4][5] While direct antimicrobial data for this compound is not available, related structures have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][6] The presence of a bromo substituent on the benzothiazole ring has been associated with enhanced antimicrobial efficacy in some series of compounds.[5]

Table 2: Antimicrobial Activity of Representative Benzothiazole Derivatives

| Compound Type | Organism | Activity | Reference |

| Furan-benzothiazoles | Escherichia coli | Promising | [3] |

| Furan-benzothiazoles | Staphylococcus aureus | Promising | [3] |

| Benzenesulphonamides | E. coli | MIC 6.72 mg/mL | [6] |

| Benzenesulphonamides | S. aureus | MIC 6.63 mg/mL | [6] |

| Benzenesulphonamides | Candida albicans | MIC 6.63 mg/mL | [6] |

Note: This table illustrates the general antimicrobial potential of the benzothiazole class.

Experimental Protocols

To facilitate further research, this section outlines standardized methodologies for evaluating the biological activities discussed.

In Vitro Antiproliferative Assay (MTS Assay)

This protocol is adapted from studies on related benzothiazole derivatives.[3]

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Caption: General workflow for an in vitro antiproliferative assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]

-

Inoculum Preparation: Prepare a standardized suspension of the microbial strain (e.g., S. aureus, E. coli) in a suitable broth.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis and Physicochemical Properties

This compound can be synthesized through established methods for 2-aryl-benzothiazole formation. A common route involves the condensation of a 2-amino-5-bromothiophenol with a 4-aminobenzaldehyde (B1209532) derivative, followed by oxidation.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrN₂S | [7] |

| Molecular Weight | 305.19 g/mol | [7] |

| CAS Number | 566169-97-9 | [7] |

Future Directions

The therapeutic potential of this compound warrants further investigation. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a broader panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

-

In Vivo Efficacy and Toxicology: Assessing the therapeutic efficacy and safety profile in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. ijper.org [ijper.org]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

Potential Therapeutic Targets of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline: A Technical Guide

Disclaimer: Publicly available research on the specific therapeutic targets of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline is limited. This guide provides a comprehensive overview of the therapeutic potential of the broader class of benzothiazole (B30560) aniline (B41778) derivatives, using a representative compound, 2,3-Diamino-N-(4-benzothiazol-2-yl-phenyl)-propionamide (referred to as L1), and its platinum (II) complex (L1Pt) as a case study. The methodologies and potential mechanisms discussed herein are likely applicable to the investigation of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Introduction to Benzothiazole Aniline Derivatives

Benzothiazole aniline (BTA) is a fused heterocyclic pharmacophore known for its antitumor activity.[1] The core structure consists of a benzothiazole ring linked to an aniline group. Substitutions on the benzothiazole and aniline rings can significantly modulate the biological activity of these compounds.[1] Numerous derivatives have been synthesized and evaluated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3]

The anticancer properties of BTA derivatives are of particular interest to researchers. Some substituted BTA derivatives have shown selective cytotoxicity against various tumor cell lines, including those of the breast, colon, liver, lung, and prostate.[1][4] The mechanism of action for many of these compounds is still under investigation, but some, particularly their metal complexes, are thought to exert their cytotoxic effects through DNA interaction, similar to cisplatin.[1]

Quantitative Data: In Vitro Anticancer Activity

The in vitro cytotoxic activity of the representative compound L1 and its platinum (II) complex, L1Pt, was evaluated against a panel of human cancer cell lines and normal cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Line | Cancer Type | L1 (μM) | L1Pt (μM) | Cisplatin (μM) |

| HepG2 | Liver Cancer | 15.3 | 12.8 | 32.0 |

| A549 | Lung Cancer | 25.1 | 22.4 | 28.7 |

| MCF-7 | Breast Cancer | 28.2 | 24.1 | 35.4 |

| PC-3 | Prostate Cancer | 30.1 | 26.3 | 38.1 |

| Caki-1 | Kidney Cancer | 33.5 | 28.9 | 40.2 |

| U87MG | Brain Glioma | 20.7 | 18.5 | 36.8 |

| HCT116 | Colon Cancer | 18.9 | 16.2 | 25.3 |

| HeLa | Cervical Cancer | 45.3 | 40.1 | 42.5 |

| AML12 | Normal Liver | >100 | >100 | 32.0 |

| NE-4C | Normal Brain | >100 | >100 | 45.0 |

Data extracted from Son, M., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5163.[1]

The data indicates that both L1 and its platinum complex L1Pt exhibit significant cytotoxicity against a range of cancer cell lines, with L1Pt generally showing slightly higher potency. Notably, both compounds demonstrated selective inhibitory activities against liver cancer cells and showed lower toxicity in normal liver and brain cells compared to cisplatin.[1][4]

Experimental Protocols

Synthesis of 2,3-Diamino-N-(4-benzothiazol-2-yl-phenyl)-propionamide (L1)

The synthesis of the representative ligand L1 is a multi-step process that can be adapted for the synthesis of other benzothiazole aniline derivatives.

Step 1: Synthesis of 2-(4-aminophenyl)benzothiazole This intermediate is synthesized by reacting 2-aminothiophenol (B119425) with 4-aminobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA).

Step 2: Synthesis of L1 The final compound, L1, is synthesized by coupling 2-(4-aminophenyl)benzothiazole with a protected amino acid, followed by deprotection. A detailed procedure is as follows:

-

Protection of 2,3-diaminopropionic acid: 2,3-Diaminopropionic acid is first protected with a suitable protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), to yield Boc-Dap(Boc)-OH.

-

Coupling Reaction: The protected diaminopropionic acid is then coupled with 2-(4-aminophenyl)benzothiazole using a standard peptide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an appropriate solvent such as dimethylformamide (DMF).

-

Deprotection: The Boc protecting groups are removed by treatment with an acid, such as trifluoroacetic acid (TFA), to yield the final product, L1.

The synthesis of related benzothiazole derivatives may involve the reaction of substituted anilines with potassium thiocyanate (B1210189) or the condensation of 2-aminobenzenethiol with β-diketones/β-ketoesters.[3][5][6]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., L1, L1Pt) and the standard drug (e.g., cisplatin) for 48 hours.

-

MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many benzothiazole aniline derivatives are yet to be fully elucidated, the available evidence for their platinum complexes points towards a mechanism involving DNA interaction, leading to apoptosis.

Caption: Proposed mechanism of action for platinum (II) complexes of benzothiazole aniline derivatives.

Experimental and logical workflow

The general workflow for the synthesis and evaluation of novel benzothiazole aniline derivatives as potential therapeutic agents is outlined below.

Caption: General workflow for the development of benzothiazole aniline-based therapeutic agents.

Conclusion

Benzothiazole aniline derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents. The representative data for L1 and its platinum complex highlight their potent and selective cytotoxic activity against various cancer cell lines. Further investigation into the specific mechanisms of action and structure-activity relationships of compounds like 4-(6-bromo-1,3-benzothiazol-2-yl)aniline is warranted to fully realize their therapeutic potential. The experimental protocols and workflows outlined in this guide provide a solid framework for such future research endeavors.

References

- 1. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpc.com [ijrpc.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to the Mechanism of Action of 4-(6-Bromo-2-benzothiazolyl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(6-Bromo-2-benzothiazolyl)benzenamine and its derivatives are a class of compounds with significant potential in the field of neurodegenerative diseases, particularly Alzheimer's disease. This technical guide elucidates the core mechanism of action of this compound, focusing on its role as a potent binder to Amyloid-β (Aβ) aggregates. This interaction is critical for both the visualization of amyloid plaques through techniques like Positron Emission Tomography (PET) and for the therapeutic potential of inhibiting Aβ aggregation, a key pathological hallmark of Alzheimer's disease. This document provides a comprehensive overview of the binding affinity, relevant signaling pathways, and detailed experimental protocols for assessing the compound's activity.

Core Mechanism of Action: Targeting Amyloid-β Aggregation

The principal mechanism of action of this compound revolves around its high-affinity binding to Amyloid-β (Aβ) fibrils and plaques. The benzothiazole (B30560) moiety provides a planar, aromatic system that facilitates interactions with the cross-β-sheet structures characteristic of amyloid aggregates, likely through π-π stacking and hydrogen bonding.

A closely related analog, 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine, has been identified as a potent amyloid imaging agent. This derivative binds to Aβ (1-40) with a high degree of affinity, demonstrating the significant potential of this chemical scaffold for targeting amyloid pathologies.[1] The parent compound, this compound, is also utilized as a β-amyloid PET tracer, further solidifying its role in binding to Aβ aggregates for diagnostic purposes in neurological disorders such as Alzheimer's disease and Down's syndrome.[2]

The interaction with Aβ suggests two primary applications for this class of compounds:

-

Diagnostic Imaging: The ability to bind to Aβ plaques makes these compounds, when radiolabeled, excellent candidates for PET imaging tracers to visualize amyloid burden in the brain.

-

Therapeutic Intervention: By binding to Aβ aggregates, these compounds have the potential to inhibit or disrupt the fibrillization process, a key therapeutic strategy in Alzheimer's disease.

Quantitative Data

The binding affinity of the N-methylated analog of this compound to Aβ provides a strong quantitative measure of its interaction with the target.

| Compound | Target | Binding Affinity (Kd) | Reference |

| 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine | Amyloid-β (1-40) | 1.7 nM | [1] |

Signaling and Interaction Pathway

The interaction of this compound with Amyloid-β is a direct binding event rather than a modulation of a complex intracellular signaling cascade. The following diagram illustrates the process of Aβ aggregation and the point of intervention for the compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition

This assay is a standard method to monitor the formation of amyloid fibrils in vitro.

Protocol:

-

Preparation of Reagents:

-

Aβ Peptide: Reconstitute synthetic Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize. Immediately before use, dissolve the peptide in a small amount of base (e.g., 10 mM NaOH) and then dilute to the final concentration in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.0).

-

Thioflavin T (ThT): Prepare a stock solution of ThT (e.g., 1 mM in water) and filter through a 0.2 µm filter.[3] Prepare a working solution by diluting the stock solution in the assay buffer.[4]

-

Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

-

Aggregation Assay:

-

In a 96-well black plate with a clear bottom, add the Aβ peptide solution.

-

Add the test compound at various concentrations to the wells containing the Aβ peptide. Include control wells with Aβ and vehicle (DMSO) only, and blank wells with buffer only.

-

Seal the plate and incubate at 37°C with gentle agitation for a specified time course (e.g., 24-48 hours).

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the background fluorescence of the blank wells.

-

The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with the test compound to the control samples (Aβ with vehicle).

-

Radioligand Binding Assay for Aβ Plaques

This assay quantifies the binding of the compound to Aβ aggregates, typically in brain homogenates from Alzheimer's disease patients or transgenic mouse models.

References

- 1. Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. protocols.io [protocols.io]

- 4. Thioflavin T spectroscopic assay [assay-protocol.com]

- 5. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(6-bromo-1,3-benzothiazol-2-yl)aniline: Synthesis, History, and Application in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, a heterocyclic compound belonging to the 2-arylbenzothiazole class. This document details its discovery and historical development, focusing on its significant application as a molecular probe for the detection of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease. Detailed experimental protocols for its synthesis and characterization are provided, alongside quantitative data on its biological activity. Furthermore, this guide illustrates the relevant biological pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its mechanism of action and research applications.

Introduction: The Emergence of 2-Arylbenzothiazoles in Neuroscience

The 2-arylbenzothiazole scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities. While the broader benzothiazole (B30560) class of compounds has been explored for various therapeutic applications, including as antimicrobial and anticancer agents, the specific subset of 2-(4-aminophenyl)benzothiazoles has found a critical niche in the field of neurodegenerative diseases.[1] The discovery that these compounds can bind with high affinity to β-amyloid aggregates has propelled their development as imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize amyloid plaques in the brains of Alzheimer's disease patients.[2]

The parent compound, 2-(4-aminophenyl)benzothiazole, and its derivatives are structurally related to Thioflavin T, a fluorescent dye historically used for staining amyloid plaques in post-mortem tissue. However, the neutral charge of these benzothiazole aniline (B41778) derivatives allows them to cross the blood-brain barrier, a prerequisite for in vivo imaging. The substitution pattern on both the benzothiazole and the phenyl rings plays a crucial role in modulating the compound's binding affinity, selectivity, and pharmacokinetic properties. The 6-bromo substitution, in particular, has been explored to enhance these properties.

Discovery and History

The synthesis of 2-arylbenzothiazoles is a well-established area of organic chemistry. One of the common methods involves the condensation of a substituted 2-aminothiophenol (B119425) with a substituted benzaldehyde. While a singular "discovery" paper for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline is not readily identifiable, its synthesis falls within established methodologies for this class of compounds.

The historical significance of this specific molecule and its analogs is intrinsically linked to the efforts to develop effective diagnostic tools for Alzheimer's disease. In the early 2000s, researchers sought to create radiolabeled compounds that could be used to non-invasively monitor the progression of amyloid pathology. This led to the systematic exploration of various substituted 2-arylbenzothiazoles. A key study in this area by Shi et al. in 2007 detailed the synthesis and evaluation of a series of 2-aryl-6-bromobenzothiazoles as potential SPECT imaging agents for β-amyloid plaques. This research highlighted the importance of the 6-bromo substitution in achieving desirable binding characteristics.

Synthetic Pathways and Experimental Protocols

The synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline can be achieved through the condensation of 2-amino-5-bromothiophenol with 4-nitrobenzoyl chloride, followed by reduction of the nitro group. A representative synthetic scheme is depicted below.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of a closely related analog, 2-(4-dimethylaminophenyl)-6-bromobenzothiazole, and is representative of the general procedure.

Step 1: Synthesis of 2-(4-nitrophenyl)-6-bromo-1,3-benzothiazole

-

To a solution of 2-amino-5-bromothiophenol (1.0 mmol) in pyridine (10 mL), add 4-nitrobenzoyl chloride (1.1 mmol).

-

Reflux the mixture for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and then recrystallize from ethanol to yield the intermediate product.

Step 2: Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

-

To a solution of 2-(4-nitrophenyl)-6-bromo-1,3-benzothiazole (1.0 mmol) in ethanol (20 mL), add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol).

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture and adjust the pH to approximately 8 with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Physicochemical and Biological Data

The following tables summarize key quantitative data for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline and its derivatives, highlighting their properties relevant to amyloid imaging.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |

| 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | C₁₃H₉BrN₂S | 305.20 | Not Reported | Calculated: 3.8 |

| 2-(4-Dimethylaminophenyl)-6-bromobenzothiazole | C₁₅H₁₃BrN₂S | 333.25 | 218-220 | 4.5 |

Table 2: In Vitro Binding Affinity for β-Amyloid Aggregates

| Compound | Kᵢ (nM) |

| 2-(4'-[¹¹C]Methylaminophenyl)-6-hydroxybenzothiazole ([¹¹C]PIB) | 2.5 |

| Various 2-Aryl-6-iodobenzothiazole derivatives | 0.11 - 4.64[2] |

Note: Kᵢ values are highly dependent on the specific assay conditions and the nature of the amyloid aggregates used.

Mechanism of Action: Targeting β-Amyloid Aggregation

The primary biological target of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline in the context of Alzheimer's disease is the aggregated form of the β-amyloid peptide. The aggregation of Aβ is a complex process that is central to the pathology of the disease.

The Amyloid Cascade Hypothesis

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is the initiating event in Alzheimer's disease, leading to the formation of senile plaques, neurofibrillary tangles, and ultimately, neuronal death.[3] The process begins with the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase, which releases Aβ monomers of varying lengths, with Aβ₄₂ being particularly prone to aggregation.[3]

Binding to β-Sheet Structures

2-Arylbenzothiazoles, including the title compound, are thought to bind to the cross-β-sheet structure that is characteristic of amyloid fibrils. The planar nature of the benzothiazole ring system allows it to intercalate between the β-strands of the aggregated peptides. This binding event is the basis for their use as imaging agents, as radiolabeling these molecules allows for the external detection of their accumulation in amyloid-rich regions of the brain.

Experimental Workflows for Evaluation

The evaluation of novel benzothiazole derivatives as amyloid imaging agents typically follows a standardized workflow, from initial in vitro screening to in vivo validation.

Conclusion and Future Directions

4-(6-bromo-1,3-benzothiazol-2-yl)aniline and its derivatives represent a significant advancement in the development of molecular tools for the study and diagnosis of Alzheimer's disease. Their ability to cross the blood-brain barrier and bind with high affinity to β-amyloid plaques has enabled the in vivo visualization of one of the key pathological features of the disease.

Future research in this area is likely to focus on several key aspects:

-

Improving Pharmacokinetics: Further structural modifications to optimize brain uptake and washout from non-target tissues will lead to imaging agents with better signal-to-noise ratios.

-

Multi-target Ligands: The development of compounds that can simultaneously bind to both β-amyloid plaques and tau tangles, another key pathological feature of Alzheimer's, would provide a more complete picture of the disease state.

-

Therapeutic Applications: Beyond diagnostics, there is growing interest in using the benzothiazole scaffold as a basis for developing therapeutic agents that can inhibit or reverse the process of amyloid aggregation.

References

- 1. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]

Spectroscopic and Biological Insights into 4-(6-Bromo-2-benzothiazolyl)benzenamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(6-Bromo-2-benzothiazolyl)benzenamine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to predict its spectral characteristics. Detailed experimental protocols for its synthesis and characterization, along with insights into its potential biological activities, are also presented.

Physicochemical Properties

This compound possesses a molecular formula of C₁₃H₉BrN₂S and a molecular weight of 305.19 g/mol . Its structure, featuring a benzothiazole (B30560) ring linked to a bromo-substituted benzenamine, suggests potential for use as an intermediate in the synthesis of dyes, fluorescent materials, and biologically active compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted UV-Visible Absorption and Fluorescence Data

| Parameter | Predicted Value | Solvent | Notes |

| UV-Vis Absorption | |||

| λmax 1 | ~280-300 nm | Ethanol (B145695)/Methanol | Attributed to π-π* transitions within the benzenoid systems. |

| λmax 2 | ~340-360 nm | Ethanol/Methanol | Attributed to π-π* transitions of the conjugated benzothiazole system. |

| Fluorescence Emission | |||

| λem | ~400-450 nm | Ethanol/Methanol | Expected blue fluorescence upon excitation near the longest wavelength absorption maximum. |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.8 - 8.2 | Aromatic protons of the benzothiazole ring |

| 6.8 - 7.5 | Aromatic protons of the benzenamine ring |

| 4.0 - 5.0 | -NH₂ protons (broad singlet) |

Table 3: Predicted Infrared (IR) Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretching (Amine) | 3300 - 3500 | Medium | Two bands expected for a primary amine. |

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium | |

| C=N Stretching (Benzothiazole) | 1610 - 1640 | Strong | |

| C=C Stretching (Aromatic Ring) | 1450 - 1600 | Medium-Strong | Multiple bands expected. |

| C-N Stretching (Aromatic Amine) | 1250 - 1360 | Medium | |

| C-Br Stretching | 500 - 600 | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Notes |

| 304/306 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br). |

| 225 | [M - Br]⁺ | Loss of the bromine atom. |

| 198 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the thiazole (B1198619) ring. |

| 108 | [C₆H₆N]⁺ | Fragment corresponding to the benzenamine moiety. |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of 2-aryl-benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with an aromatic aldehyde or a related derivative.

Materials:

-

Polyphosphoric acid (PPA) or a similar condensing agent

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

A mixture of 2-amino-5-bromobenzenethiol and 4-nitrobenzaldehyde is heated in the presence of a condensing agent like polyphosphoric acid.

-

The reaction mixture is heated at an elevated temperature (e.g., 120-150 °C) for several hours.

-

After cooling, the reaction mixture is poured into a large volume of water to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and then neutralized with a base (e.g., sodium bicarbonate solution).

-

The resulting nitro-intermediate is then reduced to the amine. This can be achieved using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

The crude this compound is purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

UV-Visible Spectroscopy:

-

A solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration.

-

The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm.

Fluorescence Spectroscopy:

-

A dilute solution of the compound is prepared in a suitable solvent.

-

The fluorescence emission spectrum is recorded on a spectrofluorometer by exciting the sample at its longest wavelength of maximum absorption (λmax).

NMR Spectroscopy:

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

FTIR Spectroscopy:

-

The solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate.

-

The IR spectrum is recorded using a Fourier-Transform Infrared spectrometer.

Mass Spectrometry:

-

The sample is introduced into a mass spectrometer, typically using techniques like electron ionization (EI) or electrospray ionization (ESI).

-

The mass spectrum is recorded to determine the molecular weight and fragmentation pattern.

Experimental and Logical Workflows

Synthesis and Characterization Workflow

Potential Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] The proposed mechanisms of action often involve the inhibition of key enzymes or interference with cellular signaling pathways.

Potential Anticancer Mechanism

Many benzothiazole-containing compounds have been shown to exert their anticancer effects through the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[1] A generalized signaling pathway that could be targeted by this compound is the receptor tyrosine kinase (RTK) pathway.

Potential Anticancer Signaling Pathway

Potential Antimicrobial Mechanism

The antimicrobial activity of benzothiazole derivatives is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, which are vital for DNA replication and synthesis of essential metabolites, respectively.

References

An In-depth Technical Guide to 4-(6-bromo-1,3-benzothiazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(6-bromo-1,3-benzothiazol-2-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of its derivatives and analogs. Particular focus is placed on their promising applications as anticancer and neuroprotective agents. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways to serve as a valuable resource for researchers in the field.

Introduction

Benzothiazoles are a class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The fusion of a benzene (B151609) ring with a thiazole (B1198619) ring creates a bicyclic system that can interact with various biological targets. The specific substitution pattern on the benzothiazole (B30560) and its aniline (B41778) appendage plays a crucial role in modulating the biological activity of these compounds. The presence of a bromine atom at the 6-position of the benzothiazole ring, in particular, has been shown to enhance the potency of several derivatives. This guide focuses on the 4-(6-bromo-1,3-benzothiazol-2-yl)aniline core and its analogs, summarizing the current state of research and highlighting future directions.

Synthetic Strategies

The synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline and its derivatives typically involves the condensation of a substituted 2-aminothiophenol (B119425) with a substituted benzoic acid or its derivative. A general synthetic scheme is outlined below.

Caption: General synthetic pathway for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Further derivatization of the aniline amino group can be achieved through various reactions such as acylation, alkylation, and Schiff base formation to generate a library of analogs with diverse biological activities.

Biological Activities and Therapeutic Applications

Anticancer Activity

Derivatives of the 4-(6-bromo-1,3-benzothiazol-2-yl)aniline scaffold have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Benzothiazole Aniline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| L1 | Liver (HepG2) | 15 | [1][2] |

| L1 | Liver (Huh7) | 18 | [1][2] |

| L2 | Liver (HepG2) | 25 | [1] |

| L1Pt | Liver (HepG2) | 10 | [1][2] |

| L1 | Brain (Glioblastoma) | > cisplatin | [1] |

| L2 | Brain (Glioblastoma) | > cisplatin | [1] |

| L1Pt | Brain (Glioblastoma) | > cisplatin | [1] |

| Cisplatin | Normal Liver (AML12) | 32 | [1] |

L1 and L2 are benzothiazole aniline derivatives, and L1Pt is a platinum(II) complex of L1.[1][2]

The data indicates that these compounds, particularly the platinum complex L1Pt, exhibit significant cytotoxicity against liver cancer cells, with L1 and L1Pt also showing promising activity against brain glioma cells.[1] Notably, some derivatives have shown greater efficacy than the clinically used drug cisplatin.[1][2]

Caption: Proposed anticancer mechanisms of benzothiazole derivatives.

Neuroprotective Activity in Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder.[3] Multi-target-directed ligands (MTDLs) that can interact with several key pathological targets are considered a promising therapeutic strategy.[3] Benzothiazole derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of AD.[3] They have also been studied for their ability to inhibit the aggregation of amyloid-β (Aβ) plaques, a hallmark of AD.[4]

Table 2: In Vitro Activity of Benzothiazole Derivatives Relevant to Alzheimer's Disease

| Compound | Target | IC50 (µM) | Ki (µM) | Aβ Aggregation Inhibition (%) | Reference |

| 3s | H3R | 0.036 | [3] | ||

| AChE | 6.7 | [3] | |||

| BuChE | 2.35 | [3] | |||

| MAO-B | 1.6 | [3] | |||

| 4b | H3R | 0.012 | [3] | ||

| Tacrine-lipoic acid hybrid (1) | AChE | 0.000253 | [5] | ||

| BuChE | 0.0108 | [5] | |||

| Tacrine-bifendate conjugate (84) | AChE | 0.02732 | 82.5 | [5] |

Compound 3s is pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone and 4b is a 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative.[3]

The data highlights the potential of benzothiazole derivatives as multi-target agents for AD, with compound 3s showing promising inhibitory activity against H3R, AChE, BuChE, and MAO-B.[3]

Caption: Multi-target approach of benzothiazole derivatives for Alzheimer's disease.

Experimental Protocols

General Synthesis of N-Substituted-1,3-benzothiazol-2-amine

A mixture of a substituted aniline (0.01 mol) and potassium thiocyanate (B1210189) (0.01 mol) in glacial acetic acid is cooled and stirred.[6] To this solution, bromine (0.01 mol) in glacial acetic acid is added dropwise, maintaining the reaction temperature below 10 °C.[6] Stirring is continued for an additional 3 hours. The separated hydrochloride salt is filtered, washed with acetic acid, and dried.[6] The salt is then dissolved in hot water and neutralized with a 25% aqueous ammonia (B1221849) solution.[6] The resulting precipitate is filtered, washed with water, dried, and recrystallized to yield the N-substituted-1,3-benzothiazol-2-amine.[6]

Synthesis of Benzothiazole Aniline (BTA) Derivatives (e.g., L2)

Salicylaldehyde (0.42 g, 3.5 mmol) is added dropwise to a solution of compound L1 (0.54 g, 1.7 mmol) in ethanol (B145695) (20 mL).[1] The resulting mixture is refluxed for approximately 3 hours until the starting materials are consumed (monitored by TLC).[1] The solid that forms is filtered and rinsed with a small portion of cold ethanol. The pure product is obtained as a white solid after resuspending in hexane.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BuChE can be determined using a modified Ellman's method. The assay is typically performed in a 96-well plate. The reaction mixture contains the respective enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide), and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer). The test compound at various concentrations is pre-incubated with the enzyme before the addition of the substrate. The rate of the reaction, which produces a yellow-colored product (5-thio-2-nitrobenzoate), is monitored by measuring the change in absorbance over time with a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Perspectives

The 4-(6-bromo-1,3-benzothiazol-2-yl)aniline scaffold and its analogs represent a versatile platform for the design and development of novel therapeutic agents. The synthetic accessibility and the tunability of their physicochemical properties make them attractive candidates for further investigation. The promising anticancer and neuroprotective activities highlighted in this guide warrant more extensive preclinical and clinical evaluation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of novel derivatives targeting other disease areas is also a promising avenue for future studies. This in-depth guide provides a solid foundation for researchers to build upon in their quest for new and effective therapies based on the benzothiazole aniline core.

References

- 1. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 18F-Labeled 6-methyl-2-(4’-fluorophenyl)-1,3-benzothiazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpc.com [ijrpc.com]

The Benzothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole (B30560) core, a bicyclic system featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block for the design and synthesis of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive review of the significant role of benzothiazole compounds in medicinal chemistry, with a focus on their anticancer, antimicrobial, and neuroprotective activities. We present quantitative data in structured tables, detail key experimental protocols, and visualize complex biological processes to offer a thorough resource for professionals in drug discovery and development.

Anticancer Activity of Benzothiazole Derivatives

Benzothiazole derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzothiazole derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylacetamide Derivatives | |||

| Compound 4d | AsPC-1 (Pancreatic) | 7.66 | [1] |

| BxPC-3 (Pancreatic) | 3.99 | [1] | |

| Capan-2 (Pancreatic) | 8.97 | [1] | |

| Compound 4m | AsPC-1 (Pancreatic) | 8.49 | [1] |

| BxPC-3 (Pancreatic) | 9.81 | [1] | |

| Capan-2 (Pancreatic) | 13.33 | [1] | |

| Indole-based Semicarbazide | |||

| Compound 55 | HT-29 (Colon) | 0.024 | |

| H460 (Lung) | 0.29 | ||

| A549 (Lung) | 0.84 | ||

| MDA-MB-231 (Breast) | 0.88 | ||

| Naphthalimide-Benzothiazole | |||

| Compound 66 | HT-29 (Colon) | 3.72 | |

| A549 (Lung) | 4.074 | ||

| MCF-7 (Breast) | 7.91 | ||

| 2-Substituted Benzothiazoles | |||

| Compound A (nitro substituent) | HepG2 (Liver) | 38.54 (48h) | |

| Compound B (fluoro substituent) | HepG2 (Liver) | 29.63 (48h) | |

| Benzothiazole-Triazole Hybrids | |||

| Trichloro substituted compound | Triple-Negative Breast Cancer | 30.49 | [2] |

| BCL-2 Inhibitors | |||

| Compound 13c | - | 0.471 | [3] |

| Compound 13d | - | 0.363 | [3] |

Key Signaling Pathways in Benzothiazole Anticancer Activity

Benzothiazole derivatives exert their anticancer effects by modulating several critical signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Many benzothiazole compounds act as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers.[4] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling cascade, including the Ras/MEK/ERK pathway, thereby inhibiting cell proliferation and survival.[5]

Caption: Inhibition of the EGFR signaling pathway by benzothiazole derivatives.

Modulation of the Ras/MEK/ERK Pathway

The Ras/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival.[6][7][8][9][10] Some benzothiazole-pyrrole conjugates have been shown to inhibit this pathway by decreasing the expression of Ras and its downstream effectors, MEK1 and ERK1/2, leading to cell cycle arrest and apoptosis.

Caption: Benzothiazole-mediated inhibition of the Ras/MEK/ERK pathway.

Induction of Apoptosis via Bcl-2 Family Proteins

Benzothiazole derivatives can induce apoptosis through the mitochondrial intrinsic pathway by modulating the expression of Bcl-2 family proteins.[11] They have been shown to upregulate pro-apoptotic proteins like Bax and Bad, while downregulating anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c and activation of caspases.[2][11][12]

Caption: Induction of apoptosis by benzothiazoles via Bcl-2 family modulation.

Antimicrobial Activity of Benzothiazole Derivatives

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Benzothiazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal pathogens.[12]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzothiazole derivatives against selected microbial strains.

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Dialkyne Substituted 2-Aminobenzothiazole | |||

| Compound 3e | Staphylococcus aureus | 3.12 | [12] |

| Enterococcus faecalis | 3.12 | [12] | |

| Salmonella typhi | 3.12 | [12] | |

| Escherichia coli | 3.12 | [12] | |

| Klebsiella pneumoniae | 3.12 | [12] | |

| Pseudomonas aeruginosa | 3.12 | [12] | |

| Compound 3n | Candida tropicalis | 1.56 | [12] |

| Candida albicans | 3.12 | [12] | |

| Candida krusei | 6.25 | [12] | |

| Cryptococcus neoformans | 12.5 | [12] | |

| Benzothiazole-Isatin Derivatives | |||

| Compound 41c | Escherichia coli | 3.1 | |

| Pseudomonas aeruginosa | 6.2 | ||

| Sulfonamide Analogues | |||

| Compound 66c | Pseudomonas aeruginosa | 3.1 - 6.2 | |

| Staphylococcus aureus | 3.1 - 6.2 | ||

| Escherichia coli | 3.1 - 6.2 |

Neuroprotective Activity of Benzothiazole Derivatives

Benzothiazole-based compounds are also being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to their ability to inhibit key enzymes involved in the pathogenesis of these disorders and to reduce oxidative stress.

Quantitative Data: In Vitro Neuroprotective Activity

The following table highlights the inhibitory activity of selected benzothiazole derivatives against targets relevant to neurodegenerative diseases.

| Compound/Derivative Class | Target | IC50 (nM) | Reference |

| Benzothiazole-Piperazine Derivatives | |||

| Compound 4f | Acetylcholinesterase (AChE) | 23.4 | [13] |

| Compound 4m | Acetylcholinesterase (AChE) | 27.8 | [13] |

| Benzothiazole-Isothiourea Derivatives | |||

| Compound 3f | Acetylcholinesterase (AChE) | - | [8] |

| Compound 3r | Aβ1-42 aggregation | - | [8] |

| Compound 3t | Aβ1-42 aggregation | - | [8] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of novel benzothiazole compounds.

Synthesis of 2-Substituted Benzothiazoles